N-(4-chlorobenzyl)-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide
Description
N-(4-Chlorobenzyl)-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide is a synthetic coumarin-derived acetamide compound characterized by a 4-phenyl-substituted coumarin core linked to a 4-chlorobenzylacetamide moiety. For instance, derivatives like N-(4-chlorobenzyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide () and (±)-R,S-2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide () highlight the importance of substituents on the coumarin ring and acetamide side chain in modulating pharmacological properties such as anti-inflammatory and anticancer activity .
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(2-oxo-4-phenylchromen-7-yl)oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClNO4/c25-18-8-6-16(7-9-18)14-26-23(27)15-29-19-10-11-20-21(17-4-2-1-3-5-17)13-24(28)30-22(20)12-19/h1-13H,14-15H2,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMIAMWRCWMCODB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OCC(=O)NCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorobenzyl)-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be broken down into two key components:
- Chlorobenzyl moiety : This part contributes to the lipophilicity and biological activity.
- Chromene derivative : Known for various pharmacological effects, this moiety enhances the compound's therapeutic potential.
Molecular Formula : CHClO
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds with similar structures. In a screening of N-(substituted phenyl)-2-chloroacetamides, compounds bearing halogenated phenyl rings exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) .
| Compound | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria | Activity Against Yeast |
|---|---|---|---|
| N-(4-chlorobenzyl)-... | Effective | Less effective | Moderately effective |
| N-(4-fluorophenyl)-... | Highly effective | Moderate | Moderate |
| N-(3-bromophenyl)-... | Effective | Less effective | Moderate |
These findings suggest that the presence of a chlorinated phenyl group enhances the lipophilicity of the compound, facilitating its penetration through bacterial membranes.
Anticancer Activity
The anticancer properties of chromene derivatives have been well-documented. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation. A study demonstrated that chromene derivatives exhibited cytotoxic effects against various cancer cell lines, including breast and colon cancer cells .
Case Study:
In vitro assays revealed that a related chromene derivative had an IC value of 15 µM against breast cancer cell lines, indicating potent anticancer activity. The mechanism of action was attributed to the induction of apoptosis and disruption of cell cycle progression.
Anti-inflammatory Activity
The anti-inflammatory effects of phenoxy-acetamides have also been explored. Compounds with similar scaffolds were found to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .
Research Findings:
A study on phenoxy-acetamides indicated that they significantly reduced the levels of TNF-alpha and IL-6 in LPS-stimulated macrophages, showcasing their potential as anti-inflammatory agents.
Scientific Research Applications
Medicinal Chemistry Applications
N-(4-chlorobenzyl)-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide has been investigated for various therapeutic potentials:
Anticancer Activity
Research indicates that compounds related to chromen derivatives possess anticancer properties. The chromen core can interact with various molecular targets involved in cancer progression. Studies have shown that derivatives can inhibit cell proliferation in several cancer cell lines, suggesting potential use in cancer therapy .
Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory properties. Its mechanism may involve the inhibition of pro-inflammatory enzymes and cytokines, making it a candidate for treating inflammatory diseases .
Antioxidant Properties
Due to its structural features, this compound may exhibit antioxidant activity, which is beneficial in reducing oxidative stress-related damage in cells .
Biological Activities
The biological activities associated with this compound include:
Enzyme Inhibition
The compound may serve as an inhibitor for specific enzymes involved in metabolic pathways. This property is crucial for drug design targeting metabolic disorders.
Receptor Modulation
It can potentially modulate receptor activity, influencing various physiological responses. This feature is particularly relevant in developing drugs targeting neurotransmitter systems .
Synthetic Applications
This compound can be utilized as a building block in organic synthesis:
Synthesis of Complex Molecules
The compound's structure allows it to be used as a precursor for synthesizing more complex organic molecules, which can further be modified to enhance biological activity or tailor pharmacological profiles .
Material Science
Its unique chemical properties make it suitable for applications in material science, particularly in developing new polymers or coatings with enhanced properties.
Case Studies
Several studies have documented the applications of this compound:
- Study on Anticancer Activity : A study demonstrated that derivatives of this compound inhibited the growth of breast cancer cells by inducing apoptosis through the activation of caspase pathways .
- Anti-inflammatory Research : In vitro studies showed that this compound reduced the production of inflammatory markers in macrophage cell lines, indicating its potential use in treating chronic inflammatory conditions .
- Antioxidant Efficacy : Research highlighted its ability to scavenge free radicals effectively, contributing to its potential use as a dietary supplement or therapeutic agent against oxidative stress-related diseases .
Comparison with Similar Compounds
Coumarin Ring Substitutions
- 4-Phenyl vs. 4-Methyl Coumarin Derivatives: The target compound features a 4-phenyl group on the coumarin ring, whereas analogs like N-(4-chlorobenzyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide () have a 4-methyl group.
- 6-Chloro and 4-Methyl Coumarin Hybrids :
Compounds such as 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(3,5-dimethylphenyl)acetamide () demonstrate that chloro and methyl substituents on the coumarin ring can improve metabolic stability and electron-withdrawing effects, influencing reactivity and bioavailability .
Acetamide Side Chain Modifications
- 4-Chlorobenzyl vs. Aryl/Alkyl Substituents :
The 4-chlorobenzyl group in the target compound contrasts with derivatives like (±)-R,S-2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide (), which has a 2-chloro-2-phenylacetyl side chain. The 4-chlorobenzyl moiety may enhance lipophilicity and membrane permeability, whereas the chloro-phenylacetyl group could introduce stereochemical complexity affecting receptor interactions . - Thiadiazole and Sulfonamide Hybrids: Compounds such as N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide () incorporate heterocyclic systems, which often improve solubility and target specificity compared to simpler acetamide derivatives .
Anti-Inflammatory Activity
- The (±)-R,S-2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide () exhibited superior in vitro anti-inflammatory activity (vs. ibuprofen), attributed to the synergistic effects of the chloro-phenylacetyl group and coumarin core. The target compound’s 4-phenyl and 4-chlorobenzyl groups may further enhance this activity by increasing hydrophobic interactions with cyclooxygenase (COX) enzymes .
Anticancer and Antimicrobial Activity
- Derivatives of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide () showed moderate anticancer activity against breast cancer cell lines (MCF-7), with IC₅₀ values in the micromolar range. The 4-phenyl substitution in the target compound could amplify this effect by improving DNA intercalation or topoisomerase inhibition .
- Thiadiazole-acetamide hybrids () demonstrated broad-spectrum antimicrobial activity , suggesting that similar structural features in the target compound may confer antibacterial or antifungal properties .
Physicochemical Properties
Table 1: Key Properties of Selected Analogous Compounds
Q & A
Q. Optimization Strategies :
- Temperature Control : Maintain low temperatures (~0–5°C) during exothermic steps (e.g., acylations) to minimize side reactions .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution efficiency .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/chloroform) for high purity (>95%) .
Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Verify molecular formula (e.g., [M+H]⁺ at m/z 434.1 for C₂₄H₁₈ClNO₄) .
- X-ray Crystallography : Determine absolute configuration and intermolecular interactions (e.g., hydrogen bonding in crystal packing) .
- HPLC : Monitor reaction progress and assess purity (>98% for biological assays) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
